- Synthesis of aminoalkylbenzyl tert-butyl ketones, Annales Pharmaceutiques Francaises, 1985, 43(3), 249-55
Cas no 92952-84-6 (1-(2-Chloroethyl)-1H-imidazole)
92952-84-6 structure
Product Name:1-(2-Chloroethyl)-1H-imidazole
Numéro CAS:92952-84-6
Le MF:C5H7ClN2
Mégawatts:130.575479745865
MDL:MFCD00799332
CID:809134
Update Time:2025-10-28
1-(2-Chloroethyl)-1H-imidazole Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(2-Chloroethyl)-1H-imidazole
- 1-(2-chloroethyl)imidazole
- 1H-Imidazole,1-(2-chloroethyl)-
- 2-(imidazol-1-yl)ethyl chloride
- 1-(2-Chlorethyl)-1H-imidazol
- 2-chloro-1-(imidazo-1-yl)-ethane
- N-(2-chloroethyl)imidazole
- 1-(2-Chloroethyl)-1H-imidazole (ACI)
-
- MDL: MFCD00799332
- Piscine à noyau: 1S/C5H7ClN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2
- La clé Inchi: WQRYDDUXWFSPQG-UHFFFAOYSA-N
- Sourire: ClCCN1C=CN=C1
Propriétés calculées
- Qualité précise: 130.03000
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 8
- Nombre de liaisons rotatives: 2
Propriétés expérimentales
- Dense: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 108-118°C
- Point d'ébullition: 269.9±23.0 ºC (760 Torr),
- Point d'éclair: 117.0±22.6 ºC,
- Solubilité: Degré de dissolution (54 G / l) (25 ºC),
- Le PSA: 17.82000
- Le LogP: 1.12190
1-(2-Chloroethyl)-1H-imidazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005946-1g |
N-(2-Chloroethyl)-imidazole hydrochloride |
92952-84-6 | 97% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 005946-5g |
N-(2-Chloroethyl)-imidazole hydrochloride |
92952-84-6 | 97% | 5g |
£98.00 | 2022-03-01 | |
| Fluorochem | 005946-10g |
N-(2-Chloroethyl)-imidazole hydrochloride |
92952-84-6 | 97% | 10g |
£162.00 | 2022-03-01 | |
| Alichem | A069003126-5g |
1-(2-Chloroethyl)-1H-imidazole |
92952-84-6 | 95% | 5g |
$656.64 | 2023-08-31 | |
| Alichem | A069003126-10g |
1-(2-Chloroethyl)-1H-imidazole |
92952-84-6 | 95% | 10g |
$703.50 | 2023-08-31 | |
| Alichem | A069003126-25g |
1-(2-Chloroethyl)-1H-imidazole |
92952-84-6 | 95% | 25g |
$1260.27 | 2023-08-31 | |
| Chemenu | CM308224-1g |
1-(2-Chloroethyl)-1H-imidazole |
92952-84-6 | 95+% | 1g |
$168 | 2021-08-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1185-25g |
1-(2-Chloro-ethyl)-1H-imidazole |
92952-84-6 | 95% | 25g |
$900 | 2023-09-07 | |
| Fluorochem | 005946-25g |
N-(2-Chloroethyl)-imidazole hydrochloride |
92952-84-6 | 97% | 25g |
£324.00 | 2022-03-01 | |
| Chemenu | CM308224-1g |
1-(2-Chloroethyl)-1H-imidazole |
92952-84-6 | 95%+ | 1g |
$*** | 2023-05-29 |
1-(2-Chloroethyl)-1H-imidazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Thionyl chloride
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: 1,2-Dichloroethane ; 12 h, reflux
Référence
- The first bridged, bifunctional cyclopentadienyl-imidazolylidene ligand and complexes with titanium and zirconium, Zeitschrift fuer Naturforschung, 2007, 62(3), 467-474
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate , Potassium hydroxide
Référence
- Investigations on Ionic Liquids as Chiral Auxilaries, 2006, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt
Référence
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Tetrabutylammonium bromide ; 50 °C; 2 h, 50 °C
Référence
- Quinazoline derivative useful in treatment of cancer and its preparation, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Tetrabutylammonium fluoride ; 5 h, 45 - 50 °C
Référence
- Preparation of prodrugs of fused heterocyclic inhibitors of D-amino acid oxidase (DAAO)., World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, reflux
Référence
- Preparation of cyclic protein tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 15 h, 50 °C
Référence
- Preparation of pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitor and used for prevention or treatment of RET-related diseases, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ; 5 h, 50 °C
Référence
- Preparation of substituted 1H-benzo[d]imidazole compounds as CXCR4 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ; 5 h, rt
Référence
- Complex monomer of polyacid-polymerizable imidazolium salt compound, Japan, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 3 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of benzamide derivatives for treating and/or preventing sEH-mediated diseases, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Solvents: 1,2-Dichloroethane ; 3 d, rt
Référence
- Preparation of 5-alkylthio-7-[(4-arylbenzyl)amino]-1(2)H-pyrazolo[4,3-d]pyrimidines for the treatment of lymphoma, Czech Republic, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide
Référence
- Palladium Complexes of Thio/Seleno-Ether Containing N-Heterocyclic Carbenes: Efficient and Reusable Catalyst for Regioselective C-H Bond Arylation, European Journal of Inorganic Chemistry, 2020, 2020(6), 532-540
Méthode de production 14
Conditions de réaction
1.1 Solvents: 1,2-Dichloroethane ; 3 d, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models, Journal of Medicinal Chemistry, 2019, 62(9), 4606-4623
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium carbonate , Tetrabutylammonium chloride , Sodium hydroxide ; 3 h, 50 °C
Référence
- Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, Bioorganic & Medicinal Chemistry Letters, 2013, 23(14), 4221-4224
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, reflux
Référence
- Synergistic methods and compositions using insulin-like growth factor 1 receptor (IGF1R) inhibitors with additional kinase inhibitors for treating cancer, United States, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, reflux
Référence
- Preparation of 5-thiazolecarboxamides as protein tyrosine kinase inhibitors, United States, , ,
1-(2-Chloroethyl)-1H-imidazole Raw materials
1-(2-Chloroethyl)-1H-imidazole Preparation Products
1-(2-Chloroethyl)-1H-imidazole Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:92952-84-6)1-(2-Chloroethyl)-1H-imidazole
Numéro de commande:A844399
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:02
Prix ($):464.0
Courriel:sales@amadischem.com
1-(2-Chloroethyl)-1H-imidazole Littérature connexe
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92952-84-6)1-(2-Chloroethyl)-1H-imidazole
Pureté:99%
Quantité:25g
Prix ($):464.0